(1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine
Description
“(1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine” is a chiral ethane-1,2-diamine derivative featuring a 3-bromo-5-chlorophenyl substituent at the first carbon of the ethylenediamine backbone. This compound’s structure combines halogenated aromatic moieties (Br and Cl) with a diamine functional group, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or as a ligand in metal complexes.
Properties
Molecular Formula |
C8H10BrClN2 |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrClN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1 |
InChI Key |
TXBWUHLPERCINH-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Br)[C@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine typically involves the following steps:
-
Halogenation: : The starting material, a phenyl ring, is subjected to halogenation to introduce bromine and chlorine atoms at the 3 and 5 positions, respectively. This can be achieved using bromine and chlorine gas or their respective halogenating agents under controlled conditions.
-
Amine Introduction: : The halogenated phenyl compound is then reacted with ethane-1,2-diamine. This step often requires a catalyst or specific reaction conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amine or halogen groups.
-
Substitution: : The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine or halogen groups, leading to simpler amine derivatives.
Substitution: Compounds with new functional groups replacing the halogen atoms.
Scientific Research Applications
Chemistry
In organic synthesis, (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features enable it to interact with specific biological targets, providing insights into biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the materials science industry, this compound can be used in the development of novel materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its incorporation into polymers or composites can lead to advanced materials for various applications.
Mechanism of Action
The mechanism by which (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | Key Features |
|---|---|---|---|---|
| (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine | C₈H₁₀BrClN₂ | 3-Br, 5-Cl (phenyl) | 263.54* | Chiral center (1R), dual halogens |
| (1R)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine | C₈H₁₀BrFN₂ | 5-Br, 3-F (phenyl) | 233.08 | Fluorine substitution, lower MW |
| (1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine | C₉H₁₀ClF₃N₂ | 5-Cl, 3-CF₃ (phenyl) | 238.64 | Electron-withdrawing CF₃ group |
| Piperazine-2,3-dione derivatives (e.g., 2a-i) | Varies | Aryl/alkyl substituents | ~300–400 | Higher lipophilicity (ClogP > 1.5) |
*Calculated based on atomic weights; exact value may vary.
Key Comparisons
Substituent Effects on Reactivity and Lipophilicity The 3-Bromo-5-chloro substitution in the target compound introduces both steric bulk and moderate electron-withdrawing effects. Compared to the 3-Fluoro-5-bromo analog (), the chloro group increases lipophilicity (ClogP ~2.5 vs. ~2.0 for fluorine), which may enhance membrane permeability in biological systems .
Stereochemical Influence
- The (1R) configuration distinguishes the target compound from racemic mixtures or (1S) enantiomers (e.g., ). Stereochemistry can dictate binding affinity to chiral biological targets, such as enzymes or receptors, where enantioselectivity is critical .
Biological and Coordination Chemistry Applications
- Piperazine-2,3-dione derivatives () with ethane-1,2-diamine backbones exhibit enhanced anthelmintic activity compared to unsubstituted piperazine. The target compound’s halogenated aromatic system may similarly improve parasiticidal effects by interacting with hydrophobic binding pockets .
- In coordination chemistry, ethane-1,2-diamine derivatives (e.g., ) form stable metal complexes. The bromo and chloro substituents in the target compound could modulate ligand field strength and geometric distortion around metal centers (e.g., Zn²⁺) .
Synthetic Accessibility Bromination/chlorination methods () are applicable to precursor acetophenones, but regioselectivity (3-Br vs. 5-Br) must be controlled. The trifluoromethyl group () likely requires specialized fluorination reagents, increasing synthetic complexity .
Research Findings and Trends
- Lipophilicity and Bioactivity: Halogenated ethane-1,2-diamines generally exhibit higher ClogP values than non-halogenated analogs, correlating with improved bioavailability. For instance, piperazine-2,3-dione derivatives with 4-substituted benzyl groups showed 2–3× greater anthelmintic activity than piperazine hydrate .
- Steric and Electronic Effects : Bulkier substituents (e.g., CF₃) reduce rotational freedom but enhance thermal stability. In contrast, smaller halogens (F, Cl) allow tighter packing in crystal lattices, as seen in the Zn²⁺ complex of BPPPEN () .
- Chiral Resolution : The (1R) configuration may require enantioselective synthesis or chiral chromatography, adding cost but enabling targeted therapeutic applications.
Biological Activity
(1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure
The compound features a chiral center and includes a bromine and a chlorine atom attached to a phenyl ring, linked to an ethane-1,2-diamine moiety. Its molecular formula is , with a molecular weight of approximately 233.54 g/mol. The unique structural characteristics contribute to its reactivity and biological interactions.
The biological activity of (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine is primarily attributed to its interactions with various molecular targets within biological systems. These include:
- Enzymes : The compound may inhibit enzyme activity by binding to the active site or altering conformational states.
- Receptors : It can modulate receptor functions by interacting with specific binding domains, potentially influencing signaling pathways.
1. Enzyme Inhibition
Research indicates that (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine may act as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
2. Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties. It has been shown to affect cell proliferation in various cancer cell lines, including breast and lung cancer cells.
| Cancer Type | Effect | Reference |
|---|---|---|
| Breast Cancer | Inhibition of cell growth | |
| Lung Cancer | Induction of apoptosis |
3. Antimicrobial Properties
(1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine has demonstrated antimicrobial activity against certain bacteria and fungi. This property makes it a candidate for further research into its potential use as an antimicrobial agent.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity |
Case Studies
Several case studies have been conducted to evaluate the biological effects of (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine:
- Study on Anticancer Effects : A study assessed the compound's effects on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell viability and induction of apoptosis through caspase activation.
- Antimicrobial Testing : In vitro tests showed that the compound inhibited the growth of specific bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the enantioselective synthesis of (1R)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., (1R,2R)-DPEN derivatives in ) to control stereochemistry.
- Stepwise Functionalization : Bromo and chloro substituents can be introduced via electrophilic aromatic substitution, followed by reduction of nitro groups to amines .
- Orthogonal Design : Optimize reaction parameters (temperature, solvent, catalyst loading) using factorial or Taguchi designs to maximize yield and enantiomeric excess .
Q. How should researchers characterize the purity and stereochemical integrity of this compound?
- Methodological Answer :
- Chromatography : Employ chiral HPLC with polysaccharide-based columns to separate enantiomers .
- Spectroscopy : Use / NMR to confirm substitution patterns and NMR (if applicable) for fluorinated analogs .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally similar diamines in .
Q. What purification strategies are effective for removing halogenated byproducts?
- Methodological Answer :
- Column Chromatography : Utilize silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences, as seen in halogenated ethanone purification ().
Advanced Research Questions
Q. How can computational chemistry enhance the design of reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, as described in ICReDD’s workflow ().
- Machine Learning : Train models on existing halogenated diamine syntheses to predict optimal catalysts or solvents ( ).
- Solvent Screening : Use COSMO-RS simulations to evaluate solvent effects on reaction kinetics .
Q. What strategies resolve contradictions in reported enantioselectivity data for similar diamines?
- Methodological Answer :
- Meta-Analysis : Systematically compare reaction conditions (e.g., temperature, catalyst structure) across studies using regression analysis .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track stereochemical changes during synthesis .
- Error Analysis : Quantify experimental uncertainty via triplicate trials and statistical tools (e.g., ANOVA) .
Q. How can multi-variable optimization improve yield in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., reagent stoichiometry, agitation rate) .
- Scale-Up Criteria : Apply dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction efficiency during transition from lab to pilot plant .
Q. What advanced techniques validate the compound’s potential in catalysis or medicinal chemistry?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
